6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound belonging to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds that have shown significant biological activities, including anti-inflammatory, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . For instance, they have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
Thienopyrimidines are known to interact with their targets, leading to changes in cellular functions . For example, they can inhibit the activity of certain enzymes, leading to the suppression of specific biochemical pathways .
Biochemical Pathways
Thienopyrimidines have been reported to affect various biochemical pathways. They can inhibit the activity of protein kinases (PKs), which play key roles in several signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and differentiation, which are critical processes in the progression of diseases like cancer .
Result of Action
Thienopyrimidines have been reported to exhibit significant antimycobacterial activity . They have also shown potential as anticancer agents through the inhibition of various enzymes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These derivatives also have a thienopyrimidine core and are used in similar applications.
Uniqueness
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups may enhance its interaction with molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9-17-15(13)20-12)18-10-4-6-11(19-2)7-5-10;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNUYIHIYMQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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